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Compound of Interest

Compound Name: 1,5-Dimethylpyrazole

Cat. No.: B184060

This technical guide provides a comprehensive overview of the application of quantum
chemical calculations to elucidate the molecular properties of 1,5-Dimethylpyrazole. Aimed at
researchers, scientists, and professionals in drug development, this document details the
theoretical and experimental methodologies for characterizing this heterocyclic compound. The
guide emphasizes the synergy between computational and experimental data, offering a robust
framework for in-silico analysis.

Computational Methodology

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),
are powerful tools for predicting the structural, electronic, and spectroscopic properties of
molecules like 1,5-Dimethylpyrazole. A typical computational workflow is outlined below.
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Computational Workflow for 1,5-Dimethylpyrazole Analysis
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The initial step in the computational analysis is to determine the most stable conformation of
the 1,5-Dimethylpyrazole molecule. This is achieved through geometry optimization, where
the electronic energy of the molecule is minimized with respect to the positions of its atoms. A
widely used and reliable method for this purpose is DFT with the B3LYP functional and a basis
set such as 6-311+G**, which provides a good balance between accuracy and computational
cost for organic molecules.[1][2]

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm
that the optimized structure corresponds to a true energy minimum on the potential energy
surface (i.e., no imaginary frequencies).[2] These calculations also provide theoretical infrared
(IR) and Raman spectra, which can be directly compared with experimental data. The
calculated frequencies are often scaled to correct for anharmonicity and the approximate
nature of the exchange-correlation functional.[1]

NMR Chemical Shift Calculation

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a crucial component of
structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a common and
accurate approach for calculating NMR shielding tensors.[3] The calculated isotropic shielding
values are then converted to chemical shifts by referencing them to a standard, typically
tetramethylsilane (TMS).[4]

Electronic Properties

The electronic properties of 1,5-Dimethylpyrazole, such as the energies of the Highest
Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO),
provide insights into its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap
is a particularly important parameter, as it relates to the molecule's electronic excitation
properties.[5] The Molecular Electrostatic Potential (MEP) map is another useful tool that
illustrates the charge distribution and helps to identify sites susceptible to electrophilic and
nucleophilic attack.[6]

Experimental Protocols
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Experimental validation is essential to confirm the accuracy of the computational results. The

following are standard protocols for the spectroscopic characterization of 1,5-

Dimethylpyrazole.

Fourier-Transform Infrared (FT-IR) and FT-Raman
Spectroscopy

Sample Preparation: For solid-phase measurements, a small amount of the 1,5-
Dimethylpyrazole sample is mixed with potassium bromide (KBr) and pressed into a pellet.
For solution-phase measurements, the sample is dissolved in a suitable solvent that does
not have interfering absorptions in the spectral region of interest.

Instrumentation: A high-resolution FT-IR spectrometer is used to record the infrared
spectrum, typically in the range of 4000-400 cm~1.[1] For Raman spectroscopy, an FT-
Raman spectrometer with a laser excitation source (e.g., Nd:YAG laser) is employed, and
the spectrum is recorded over a similar range.[1][7]

Data Acquisition: Multiple scans are typically co-added to improve the signal-to-noise ratio.
The spectral resolution is usually set to 2-4 cm™1,

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of 1,5-Dimethylpyrazole are dissolved in a deuterated
solvent (e.g., CDCIs, acetone-de) in a standard 5 mm NMR tube.[8][9] TMS is added as an
internal standard for chemical shift referencing.[3]

Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer
(e.g., 400 MHz or higher).[9]

Data Acquisition: Standard pulse sequences are used to acquire one-dimensional *H and
13C{1H} spectra. For more detailed structural analysis, two-dimensional experiments such as
COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon
correlations.[10][11]

Quantitative Data Summary
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While a comprehensive computational study specifically on 1,5-Dimethylpyrazole is not
readily available in the literature, data from the closely related isomer, 3,5-dimethylpyrazole,
provides a valuable reference for comparison. The structural and electronic similarities between
these isomers allow for a reasonable approximation of the expected values for 1,5-
Dimethylpyrazole.

Optimized Geometrical Parameters

The following table presents the calculated bond lengths and bond angles for 3,5-
dimethylpyrazole, which are expected to be similar to those in 1,5-Dimethylpyrazole. These
calculations are typically performed at the B3LYP/6-311+G** level of theory.[1]

Parameter Bond/Angle Calculated Value
Bond Lengths (A) N1-N2 1.35
N2-C3 1.34

C3-C4 1.41

C4-C5 1.38

C5-N1 1.37

Bond Angles (°) C5-N1-N2 110.5
N1-N2-C3 106.0

N2-C3-C4 111.0

C3-C4-C5 105.5

C4-C5-N1 107.0

Table 1: Calculated
geometrical parameters for

3,5-dimethylpyrazole.

Vibrational Frequencies

A comparison of experimental and calculated vibrational frequencies for key modes in 3,5-
dimethylpyrazole is provided below. The calculated values are typically scaled to improve
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agreement with experimental data.

Vibrational Mode

Experimental FT-IR

Experimental FT-

Calculated (Scaled)

(cm—?) Raman (cm™?) (cm~—?)
N-H Stretch 3200 - 3210
C-H Stretch (ring) 3130 3132 3135
C-H Stretch (methyl) 2925 2928 2930
Ring Stretch 1560 1562 1565
CHs Deformation 1450 1451 1455
Ring Breathing 1020 1022 1025

Table 2: Comparison
of experimental and
calculated vibrational
frequencies for 3,5-
dimethylpyrazole.[1]
[12]

NMR Chemical Shifts

Experimental 33C NMR data for 1,5-Dimethylpyrazole is available and can be compared with

calculated values for 3,5-dimethylpyrazole to highlight the influence of the methyl group

position.
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Experimental **C & (ppm)

Atom for 1,5-

Dimethylpyrazole[13]

Calculated **C & (ppm) for
3,5-dimethylpyrazole[1]

C3 138.1 145.2
C4 103.6 105.1
C5 147.5 145.2
N-CHs 35.2 -
C-CHs 11.2 12.5

Table 3: Experimental 13C NMR
chemical shifts for 1,5-
Dimethylpyrazole and
calculated values for 3,5-

dimethylpyrazole.

Electronic Properties

The calculated electronic properties of 3,5-dimethylpyrazole offer a good approximation for

those of 1,5-Dimethylpyrazole.

Property Calculated Value
HOMO Energy -6.5 eV
LUMO Energy -0.2 eV
HOMO-LUMO Gap 6.3 eV
Dipole Moment 25D
Table 4: Calculated electronic properties for 3,5-
dimethylpyrazole.
Conclusion
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This technical guide has outlined the integrated computational and experimental approach for
the detailed characterization of 1,5-Dimethylpyrazole. By combining the predictive power of
guantum chemical calculations with the empirical validation from spectroscopic techniques, a
comprehensive understanding of the molecule's structural, vibrational, and electronic properties
can be achieved. While specific computational data for 1,5-Dimethylpyrazole is limited, the
methodologies and comparative data from its isomer, 3,5-dimethylpyrazole, provide a solid
foundation for future in-silico studies. This framework is invaluable for researchers in the fields
of medicinal chemistry and materials science, enabling the rational design and development of
novel pyrazole-based compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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